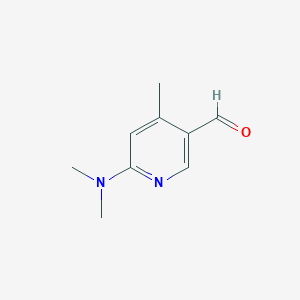

6-(Dimethylamino)-4-methylnicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Dimethylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a dimethylamino group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-methylnicotinaldehyde typically involves the introduction of the dimethylamino group and the methyl group onto the nicotinaldehyde ring. One common method involves the reaction of 4-methylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters in real-time .

Análisis De Reacciones Químicas

Types of Reactions

6-(Dimethylamino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: 6-(Dimethylamino)-4-methylnicotinic acid.

Reduction: 6-(Dimethylamino)-4-methyl-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(Dimethylamino)-4-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a fluorescent probe for studying biological processes.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-(Dimethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

6-(Dimethylamino)nicotinaldehyde: Similar structure but lacks the methyl group at the 4th position.

4-Dimethylaminopyridine: Similar dimethylamino group but different ring structure.

N,N-Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring but lacks the aldehyde functionality.

Uniqueness

6-(Dimethylamino)-4-methylnicotinaldehyde is unique due to the specific positioning of the dimethylamino and methyl groups on the nicotinaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

6-(Dimethylamino)-4-methylnicotinaldehyde (6-DMN) is an organic compound notable for its unique structural features, including a dimethylamino group and an aldehyde functional group attached to a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are explored through various biochemical assays and experimental studies.

- Molecular Formula : C10H12N2O

- Molecular Weight : Approximately 176.22 g/mol

- CAS Number : 764651-69-6

The biological activity of 6-DMN is primarily attributed to its interactions with various molecular targets:

- Receptor Interactions : 6-DMN has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular signaling pathways. Activation of these receptors can lead to downstream effects affecting gene expression and cellular metabolism.

- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction can lead to either inhibition or activation of enzymatic activities, impacting drug metabolism and clearance.

Biological Activities

Research has highlighted several significant biological activities associated with 6-DMN:

- Anticancer Properties : Studies have indicated that 6-DMN can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the modulation of cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.

- Cognitive Enhancement : In animal models, low doses of 6-DMN have been observed to enhance cognitive functions, such as memory retention. This effect may be linked to its interaction with neurotransmitter systems, suggesting potential applications in treating cognitive disorders.

- Biochemical Assays : The compound is utilized in various biochemical assays due to its reactivity, enabling the detection of specific biological activities related to enzyme interactions and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of 6-DMN suggests that it is likely well-absorbed following oral administration, widely distributed throughout the body, metabolized predominantly in the liver, and excreted via the kidneys. Its stability under standard laboratory conditions further supports its utility in research applications.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of 6-DMN:

- Cellular Studies : In vitro studies demonstrated that treatment with 6-DMN leads to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation in cancer cells.

- Animal Models : Research involving rodent models revealed that administration of 6-DMN at varying dosages resulted in dose-dependent effects on cognitive performance, highlighting its potential as a cognitive enhancer.

Comparative Analysis

To better understand the unique properties of 6-DMN, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | C9H11N2O | Strong electrophile; used in colorimetric assays |

| 6-Methylnicotinaldehyde | C9H9N1O | Lacks dimethylamino group; simpler structure |

| 2-Dimethylaminobenzaldehyde | C9H11N1O | Similar amine functionality; used in similar reactions |

The unique combination of functional groups in 6-DMN allows for distinct reactivity patterns and potential therapeutic applications compared to these similar compounds.

Propiedades

IUPAC Name |

6-(dimethylamino)-4-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-9(11(2)3)10-5-8(7)6-12/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSFOIQTQNCLRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473450 |

Source

|

| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764651-69-6 |

Source

|

| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.